molecular formula C10H17N3O2 B15303574 5-(Butylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid

5-(Butylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid

Cat. No.: B15303574
M. Wt: 211.26 g/mol
InChI Key: QKXXIPYQXWKUSY-UHFFFAOYSA-N
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Description

5-(Butylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid is an organic compound with a unique structure that includes a pyrazole ring substituted with butylamino and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with butylamine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the temperature maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Butylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Butylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Butylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Butylamino)-1,3-dimethyl-1h-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

5-(butylamino)-1,3-dimethylpyrazole-4-carboxylic acid

InChI

InChI=1S/C10H17N3O2/c1-4-5-6-11-9-8(10(14)15)7(2)12-13(9)3/h11H,4-6H2,1-3H3,(H,14,15)

InChI Key

QKXXIPYQXWKUSY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=NN1C)C)C(=O)O

Origin of Product

United States

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